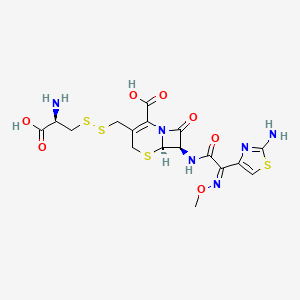

Desfuroyl ceftiofur cysteine disulfide

Overview

Description

The compound Desfuroyl ceftiofur cysteine disulfide is a complex organic molecule with a unique structure. It contains multiple functional groups, including amino, carboxyl, disulfide, thiazole, and oxo groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:

Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.

Introduction of the thiazole ring: This can be done via a condensation reaction with a thiazole-containing reagent.

Formation of the disulfide bond: This step involves the oxidation of thiol groups to form the disulfide linkage.

Addition of the amino and carboxyl groups: These functional groups are introduced through standard amination and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, converting it back to thiol groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Sulfoxides and sulfones: From oxidation reactions.

Thiol derivatives: From reduction reactions.

Substituted thiazoles and amino derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

Biology

In biological research, it can be used as a probe to study disulfide bond formation and reduction in proteins.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The compound exerts its effects primarily through interactions with thiol-containing molecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide linkages in target molecules. This can affect the structure and function of proteins, enzymes, and other biomolecules.

Molecular Targets and Pathways

Proteins with disulfide bonds: The compound can modulate the activity of these proteins by altering their redox state.

Enzymes involved in redox reactions: It can act as an inhibitor or activator of these enzymes, depending on the specific interactions.

Comparison with Similar Compounds

Similar Compounds

Cysteine: A simple amino acid with a thiol group.

Glutathione: A tripeptide with a disulfide bond.

Penicillamine: A drug with a thiol group used in the treatment of Wilson’s disease.

Uniqueness

The compound’s unique structure, with its combination of a bicyclic core, thiazole ring, and multiple functional groups, sets it apart from simpler thiol-containing molecules. This complexity allows for a broader range of chemical reactions and applications.

Biological Activity

Desfuroyl ceftiofur cysteine disulfide (DFCCDS) is a significant metabolite derived from the antibiotic ceftiofur, which is widely used in veterinary medicine. This compound exhibits notable biological activity, particularly in its antibacterial properties against various pathogens. This article delves into the biological activity of DFCCDS, detailing its mechanisms of action, pharmacokinetics, and applications in veterinary medicine.

- Molecular Formula : C17H20N6O7S4

- Molecular Weight : 548.64 g/mol

- CAS Number : 158039-15-7

DFCCDS is characterized by its unique structure that includes multiple sulfur atoms, which play a crucial role in its biological activity. The compound's stability and reactivity are influenced by environmental factors such as temperature and pH.

DFCCDS exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of ceftiofur, leading to the disruption of bacterial cell integrity and ultimately resulting in cell death. The compound acts on both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic.

Biochemical Pathways

Upon administration, ceftiofur is rapidly metabolized into DFCCDS. The metabolic pathways involve the cleavage of thioester and disulfide bonds, yielding biologically active metabolites. This process is crucial for the compound's efficacy in treating bacterial infections.

Pharmacokinetics

Research indicates that DFCCDS has favorable pharmacokinetic properties. In studies involving Asian elephants, the mean maximum plasma concentration was observed to be 1.36 ± 0.74 μg/mL at approximately 47 hours post-administration. Such data suggest that DFCCDS maintains therapeutic levels for extended periods, enhancing its effectiveness in clinical applications.

Antibacterial Activity

DFCCDS has demonstrated potent bactericidal activity against various pathogens. Its effectiveness has been evaluated through several studies:

- Case Study 1 : A study highlighted the efficacy of DFCCDS against common pathogens in swine, demonstrating significant reductions in bacterial counts post-treatment.

- Case Study 2 : In a controlled environment, DFCCDS was shown to inhibit the growth of both resistant and non-resistant strains of bacteria, indicating its potential as a treatment option in antibiotic-resistant infections .

Applications in Veterinary Medicine

DFCCDS is primarily utilized in veterinary settings for the treatment of bacterial infections in livestock. Its broad-spectrum activity makes it suitable for various applications:

- Monitoring Residues : DFCCDS serves as a marker for monitoring ceftiofur residues in animal tissues, ensuring food safety and compliance with regulatory standards .

- Therapeutic Use : It is employed to treat respiratory infections and other bacterial diseases in cattle and swine .

Comparative Analysis

| Compound | Mechanism of Action | Spectrum of Activity |

|---|---|---|

| This compound | Inhibits cell wall synthesis | Broad-spectrum (Gram-positive and Gram-negative) |

| Ceftiofur | Inhibits cell wall synthesis | Broad-spectrum |

| Cefodizime | Inhibits cell wall synthesis | Primarily Gram-negative |

Properties

CAS No. |

158039-15-7 |

|---|---|

Molecular Formula |

C17H20N6O7S4 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9+/t7-,10+,14+/m0/s1 |

InChI Key |

JOKBPDNPVWSNNL-JSLDHHCHSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |

Appearance |

Off-White to Yellow Solid |

melting_point |

>187°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Desfuroylceftiofur Cysteine Disulfide; DFC-CYS; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.